Cas no 17823-94-8 (Benzenamine,3-(4-methylphenoxy)-)

Benzenamine, 3-(4-methylphenoxy)- is an aromatic amine derivative characterized by the presence of a methylphenoxy substituent at the meta position of the aniline ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of dyes, pharmaceuticals, and specialty chemicals. The methylphenoxy group enhances its solubility in organic solvents and may influence its reactivity in electrophilic substitution or coupling reactions. Its structural features make it suitable for applications requiring tailored electronic or steric properties. Careful handling is advised, as aromatic amines often exhibit toxicity and require appropriate safety measures during use.
Benzenamine,3-(4-methylphenoxy)- structure
17823-94-8 structure
Product Name:Benzenamine,3-(4-methylphenoxy)-
CAS No:17823-94-8
MF:C13H13NO
MW:199.248423337936
MDL:MFCD06656968
CID:122576
PubChem ID:11052617
Update Time:2025-05-30

Benzenamine,3-(4-methylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-(4-methylphenoxy)-
    • 3-(4-methylphenoxy)aniline
    • 3-P-tolyloxy-phenylamine
    • HLQWPXCRYYEKRE-UHFFFAOYSA-N
    • AKOS006294596
    • SY268804
    • 17823-94-8
    • 3-(p-Tolyloxy)aniline
    • SCHEMBL1177809
    • MFCD06656968
    • HS-4981
    • MDL: MFCD06656968
    • Inchi: 1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3
    • InChI Key: HLQWPXCRYYEKRE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 199.09979
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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Additional information on Benzenamine,3-(4-methylphenoxy)-

Benzenamine,3-(4-methylphenoxy)- (CAS No. 17823-94-8): A Comprehensive Overview

Benzenamine,3-(4-methylphenoxy)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 17823-94-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzenamine core substituted with a 4-methylphenoxy group, has garnered attention due to its versatile applications and potential in various scientific domains.

The structural composition of Benzenamine,3-(4-methylphenoxy)- makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both an amine group and a phenoxy moiety allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has positioned it as a compound of interest in the development of novel pharmaceutical agents and agrochemicals.

In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both central nervous system (CNS) activity and potential therapeutic benefits. The structural features of Benzenamine,3-(4-methylphenoxy)- align well with this demand, as the amine group can interact with biological targets while the phenoxy group can enhance lipophilicity and bioavailability. This dual functionality has led to its exploration in the design of drugs targeting neurological disorders.

One of the most compelling aspects of Benzenamine,3-(4-methylphenoxy)- is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases. The amine group serves as a key pharmacophore, facilitating interactions with neurotransmitter receptors, while the 4-methylphenoxy group contributes to metabolic stability and improved pharmacokinetic profiles.

The chemical synthesis of Benzenamine,3-(4-methylphenoxy)- involves multi-step processes that highlight the compound's synthetic utility. Traditional methods often include nucleophilic aromatic substitution reactions to introduce the phenoxy group onto the benzene ring, followed by functionalization of the amine moiety. Advances in synthetic chemistry have also enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.

The pharmacological properties of derivatives of Benzenamine,3-(4-methylphenoxy)- have been extensively studied in preclinical models. These studies have revealed promising results regarding their potential as therapeutic agents. For instance, certain analogs have demonstrated efficacy in animal models of depression and anxiety, suggesting their clinical relevance. The precise mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

In addition to its pharmaceutical applications, Benzenamine,3-(4-methylphenoxy)- has found utility in agrochemical research. Its structural motifs are reminiscent of known herbicides and fungicides, prompting investigations into its potential as a precursor for novel crop protection agents. The ability to modify both the amine and phenoxy groups allows for fine-tuning of biological activity against specific targets while maintaining environmental safety.

The environmental impact of using Benzenamine,3-(4-methylphenoxy)- as an intermediate or active ingredient is another critical consideration. Modern research emphasizes sustainable practices, including green chemistry principles that minimize waste and hazardous byproducts. Efforts are underway to develop synthetic routes that are more environmentally friendly while maintaining high yields and purity standards.

The future prospects for Benzenamine,3-(4-methylphenoxy)- are bright, driven by ongoing research and technological advancements. Innovations in computational chemistry and artificial intelligence are accelerating the discovery of new derivatives with enhanced properties. These tools enable virtual screening and rapid design iterations, expediting the development pipeline for novel therapeutics.

In conclusion, Benzenamine,3-(4-methylphenoxy)- (CAS No. 17823-94-8) represents a compound with multifaceted applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new possibilities for this compound, its significance in science and industry is set to grow further.

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